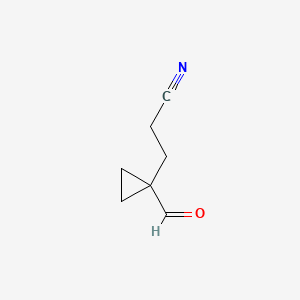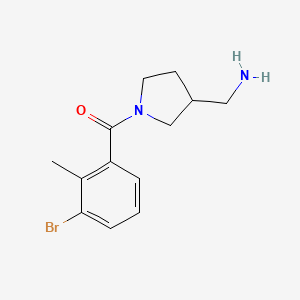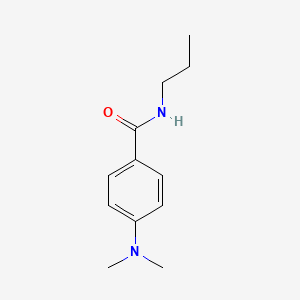![molecular formula C6H5BrN4O2S B14902547 6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)
6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features a bromine atom, a methylsulfonyl group, and an imidazo[4,5-b]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield 6-azido-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine.
Applications De Recherche Scientifique
6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinase enzymes by binding to the active site and preventing substrate access . The exact pathways and targets would depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine: A precursor in the synthesis of 6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine.
2-Methylsulfonyl-1H-imidazo[4,5-b]pyrazine: Lacks the bromine atom but shares the core structure and methylsulfonyl group.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the methylsulfonyl group, which can influence its reactivity and interaction with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H5BrN4O2S |
|---|---|
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
5-bromo-2-methylsulfonyl-3H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H5BrN4O2S/c1-14(12,13)6-10-4-5(11-6)9-3(7)2-8-4/h2H,1H3,(H,8,9,10,11) |
Clé InChI |
CUCIBXQJZDEWPA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC2=NC=C(N=C2N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14902490.png)
![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)


![n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)




